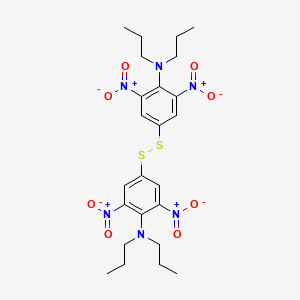
4,4'-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) is a chemical compound known for its unique structure and properties It belongs to the class of dinitroaniline compounds, which are characterized by the presence of nitro groups attached to an aniline ring
Vorbereitungsmethoden
The synthesis of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) typically involves the reaction of 2,6-dinitroaniline with a disulfide compound under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) involves its interaction with molecular targets such as proteins and enzymes. The nitro groups and disulfide linkage play a crucial role in its reactivity. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. This interaction can disrupt normal cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) can be compared with other dinitroaniline compounds such as trifluralin, pendimethalin, and oryzalin. These compounds share similar structural features but differ in their specific functional groups and applications. For example:
Trifluralin: Widely used as a herbicide, it inhibits root development in plants.
Pendimethalin: Another herbicide, known for its pre-emergence weed control properties.
Oryzalin: Used in agriculture to control weeds in various crops.
The uniqueness of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) lies in its specific combination of nitro groups and disulfide linkage, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
41683-92-5 |
|---|---|
Molekularformel |
C24H32N6O8S2 |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
4-[[4-(dipropylamino)-3,5-dinitrophenyl]disulfanyl]-2,6-dinitro-N,N-dipropylaniline |
InChI |
InChI=1S/C24H32N6O8S2/c1-5-9-25(10-6-2)23-19(27(31)32)13-17(14-20(23)28(33)34)39-40-18-15-21(29(35)36)24(22(16-18)30(37)38)26(11-7-3)12-8-4/h13-16H,5-12H2,1-4H3 |
InChI-Schlüssel |
QZPVRZWSMXZPGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=C(C(=C2)[N+](=O)[O-])N(CCC)CCC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



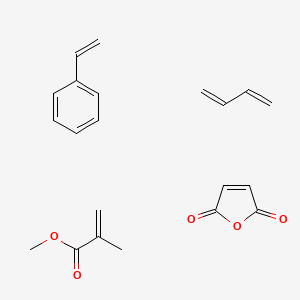


![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
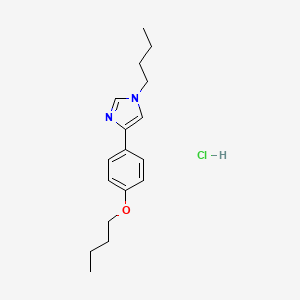
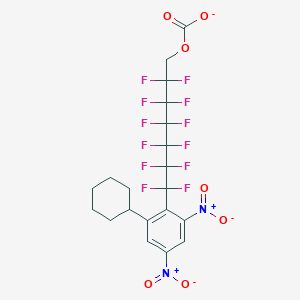

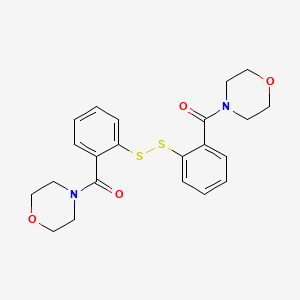
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)

![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
